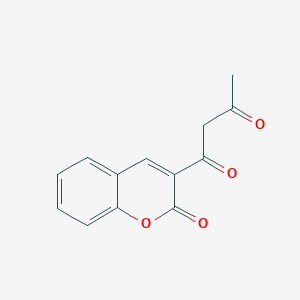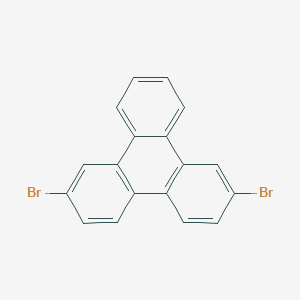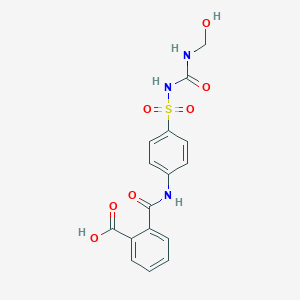
Sulfaloxic acid
Übersicht
Beschreibung
Sulfaloxic acid, also known as 4 ¢-(carbamoylsulfamoyl)phthalanilic acid hydroxymethyl derivative, 4 ¢-(carbamoylsulfamoyl)-N-(hydroxymethyl)phthalanilic acid, formophthaloylsulfanilyl urea, 2-[4-(hydroxymethylureidosulfonyl)phenylcarbamoyl]benzoic acid, or sulphaloxic acid , is a compound with the molecular formula C16H15N3O7S .
Molecular Structure Analysis
The molecular weight of Sulfaloxic acid is 393.37 . The molecular structure analysis of similar compounds can be performed using techniques such as Mass Spectrometry (MS), which manipulates the molecules by converting them into ions using various ionization sources .
Chemical Reactions Analysis
While specific chemical reactions involving Sulfaloxic acid are not available, sulfonic acid derivatives are known to participate in various reactions. For instance, sulfanilic acid, a sulfonic acid derivative, is used to make dyes and sulfa drugs .
Wissenschaftliche Forschungsanwendungen
Environmental Degradation of Polyfluoroalkyl Chemicals : Sulfonamides like Sulfaloxic acid are potential precursors to perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These compounds, through microbial and abiotic degradation, can lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, which have significant environmental impact due to their persistence and toxicity (Liu & Avendaño, 2013).
Toxicokinetics and Modes of Action : Sulfonamides, including Sulfaloxic acid, have diverse toxicological profiles. They are widely used in commercial and industrial applications, but their environmental persistence and presence in humans and wildlife have raised significant health concerns. Understanding their toxicokinetics and modes of action is crucial for assessing their risks (Andersen et al., 2008).
Therapeutic Applications of Sulfamates : Sulfamates derived from sulfamic acid, including Sulfaloxic acid, are used in designing various drugs with pharmacological applications. They have shown potential in treating infections, cancers, and neurodegenerative diseases, and have also been used as anticonvulsants and anti-epileptic drugs (Winum et al., 2004).
Antioxidant Activity of Sulfa Drug Derivatives : Sulfaloxic acid and its derivatives exhibit antioxidant properties. Research indicates that certain modifications to the sulfa compounds can enhance their antioxidant activity, potentially increasing their bioavailability and efficacy (Muhammad-Ali et al., 2019).
Catalysis and Drug Resistance in Dihydropteroate Synthase : Sulfaloxic acid targets dihydropteroate synthase, an enzyme in the bacterial folate pathway, making it effective against certain bacterial infections. However, resistance mutations have emerged, compromising the effectiveness of these drugs. Understanding the structural and functional aspects of this enzyme can inform the development of more effective treatments (Yun et al., 2012).
Neuroprotective Actions : Sulfaloxic acid has been found to offer neuroprotective actions by blocking N-methyl-d-aspartate receptors, suggesting potential therapeutic applications in treating neuronal death following ischemia, trauma, and neurodegenerative diseases (Ryu et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[[4-(hydroxymethylcarbamoylsulfamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O7S/c20-9-17-16(24)19-27(25,26)11-7-5-10(6-8-11)18-14(21)12-3-1-2-4-13(12)15(22)23/h1-8,20H,9H2,(H,18,21)(H,22,23)(H2,17,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCBSVILVWKHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162537 | |
| Record name | Sulfaloxic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfaloxic acid | |
CAS RN |
14376-16-0 | |
| Record name | Sulfaloxic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14376-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaloxic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014376160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaloxic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfaloxic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFALOXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YSI0ZY4W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



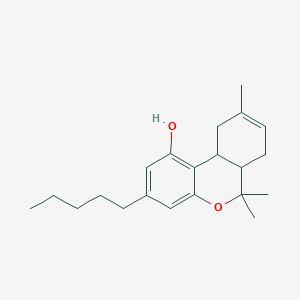
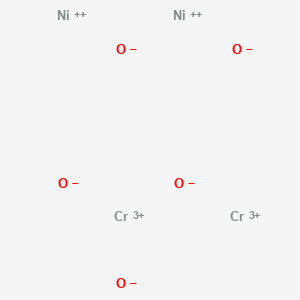
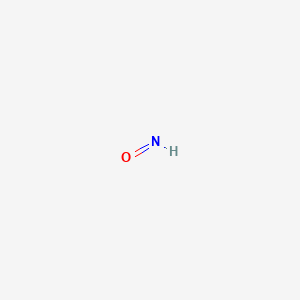

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

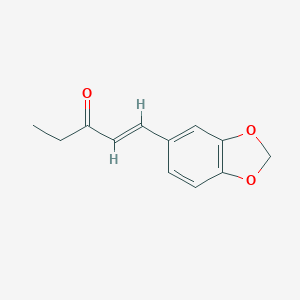
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
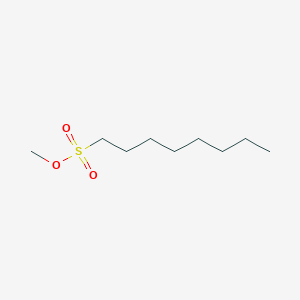

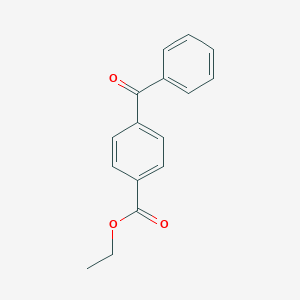
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
